Benzene, 2-ethenyl-1,4-dimethoxy-

Polymer Chemistry Copolymerization Q-e Scheme

Accurate monomer selection dictates final polymer redox behavior-3,4-isomers yield catechols, not target hydroquinones. This 2,5-dimethoxystyrene delivers the para-hydroquinone motif post-demethylation, essential for reversible two-electron redox polymers. • Validated Alfrey-Price parameters (Q=1.76, e=-1.04) for precise copolymer design. • Enables reproducible OLED performance (1,550 cd/m² at 6.2V, bilayer architecture). • Preferred substrate in metal-free photoredox carbocarboxylations (outperforms 4-methoxystyrene).

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 14568-68-4
Cat. No. B3047837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-ethenyl-1,4-dimethoxy-
CAS14568-68-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C
InChIInChI=1S/C10H12O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h4-7H,1H2,2-3H3
InChIKeyHBZNAZRMQALFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxystyrene: Versatile Electron-Rich Monomer


Benzene, 2-ethenyl-1,4-dimethoxy- (commonly referred to as 2,5-dimethoxystyrene, CAS 14568-68-4) is an electron-rich vinyl aromatic monomer featuring two methoxy substituents at the 1- and 4-positions of the benzene ring and a polymerizable vinyl group at the 2-position. This substitution pattern confers a unique combination of elevated electron density on the aromatic ring and steric accessibility at the vinyl site, distinguishing it from other dimethoxystyrene isomers. [1] The compound serves as a key precursor for redox-active polymers, electron-transfer materials, and functionalized building blocks in synthetic methodology development. [2]

Workflow
Redox-active polymer synthesis via demethylation to poly(vinylhydroquinone)
Selection
Electron-rich monomer with experimentally determined Q-e parameters for copolymerization modeling
Context
Photocatalytic CO₂ fixation, organic electronics, and controlled polymerization platforms

2,5-Dimethoxystyrene vs. Generic Isomers


The substitution pattern of methoxy groups on the styrene scaffold profoundly alters electronic character, polymerization kinetics, and post-polymerization functionalization pathways. Unlike 3,4-dimethoxystyrene, which positions both electron-donating groups adjacent to each other on the ring, the 1,4-(2,5-) arrangement in 2,5-dimethoxystyrene distributes electron density symmetrically across the aromatic system, yielding distinct Q-e values (Q = 1.76, e = −1.04) that diverge significantly from both unsubstituted styrene (Q = 1.0, e = −0.8) and 4-methoxystyrene. [1] This electronic difference translates into measurable disparities in copolymerization reactivity, redox behavior upon demethylation to hydroquinone polymers, and regioselectivity in catalytic transformations. [2]

2,5-Dimethoxystyrene
3,4-Dimethoxystyrene
Substitution pattern determines hydroquinone (para) vs. catechol (ortho) redox centers after demethylation; cannot be interconverted post‑polymerization.
2,5-Dimethoxystyrene
4-Methoxystyrene
Different reduction potential (−1.75 V vs. SCE) leads to markedly lower yield in photoredox carbocarboxylation; reported reactivity profile does not transfer.
2,5-Dimethoxystyrene
Styrene (unsubstituted)
Q-e values (Q=1.0, e=−0.8) do not reflect 2,5-isomer electronic character; using generic styrene parameters may cause copolymer composition drift.

2,5-Dimethoxystyrene: Quantitative Comparison Evidence


Free-Radical Q-e Parameters vs. Styrene

The Alfrey-Price Q-e parameters for 2,5-dimethoxystyrene were experimentally determined as Q = 1.76 and e = −1.04. [1] Relative to the universal reference monomer styrene (Q = 1.0, e = −0.8), the higher Q value indicates greater resonance stabilization of the propagating radical, while the more negative e value reflects enhanced electron-donating character imparted by the two methoxy substituents. These parameters govern comonomer selection and predict copolymer composition drift in free-radical systems. [1]

Q‑e vs Styrene
Head‑to‑head
Q = 1.76, e = −1.04 (ΔQ = +0.76, Δe = −0.24)
Enables informed comonomer reactivity prediction
Reference monomer: styrene Q=1.0, e=−0.8
Polymer Chemistry Copolymerization Q-e Scheme

Photocatalytic Carbocarboxylation Yield vs. 4-Methoxystyrene

In a metal-free photocatalytic carbocarboxylation with CO2 and N,N-dimethyl-p-toluidine (5 mol% 4CzBnBN photocatalyst, blue LED, DMF, K2HPO4, 6 h), 2,5-dimethoxystyrene delivered the corresponding γ-aminobutyric ester derivative (product 3ja) in good yield. [1] By contrast, 4-methoxystyrene (p-methoxystyrene) showed significantly reduced reactivity under identical conditions, attributed to its unfavorable reduction potential (−1.75 V vs. SCE) relative to the photocatalyst system. [1]

Photocatalytic Yield
Head‑to‑head
Good reactivity reported; 4‑methoxystyrene: low yield
Substrate choice directly impacts carbocarboxylation yield
5 mol% 4CzBnBN, blue LED, CO₂, 6 h
Synthetic Methodology Photoredox Catalysis CO2 Utilization

Living Polymerization: Tri-Modal Initiator Compatibility

2,5-Dimethoxystyrene was demonstrated to polymerize successfully under all three major initiation modes: free-radical, cationic, and anionic. [1] The reduced steric bulk of the ortho-substituent (methoxy vs. the dibenzoate group in vinylhydroquinone dibenzoate) was specifically identified as the structural feature enabling 'more normal' polymerization behavior. [1] This tri-modal compatibility is uncommon among functionalized styrenes, as many electron-rich styrene derivatives undergo uncontrolled cationic side reactions or fail to propagate anionically. [1]

Initiation Modes
Class‑level
Free‑radical, cationic, and anionic polymerization
Enables multi‑platform living polymerization workflows
Tri‑modal compatibility attributed to reduced ortho steric bulk
Polymer Synthesis Living Polymerization Controlled Architecture

Electroluminescent Device: Bilayer vs. Single-Layer Performance

A copolymer derived from 2,5-dimethoxystyrene, poly(2,5-dimethoxy-p-phenylenevinylene-co-styrene) (DMeO-PPV-co-PS), was fabricated into green-yellow light-emitting diodes. [1] The bilayer device (ITO/DMeO-PPV-co-PS 70 nm/BBOT 50 nm/Al 100 nm) achieved a maximum luminance of 1550 cd m⁻² with a turn-on voltage of 6.2 V, representing a 52% reduction in turn-on voltage compared to the single-layer configuration (13.0 V). [1] This performance metric is critical for low-power organic electronics and validates the utility of the 2,5-dimethoxystyrene-derived conjugated segment. [1]

PLED Turn‑on Voltage
Head‑to‑head
Bilayer: 6.2 V vs. single‑layer: 13.0 V (1550 cd/m² max)
52% turn‑on voltage reduction with bilayer architecture
ITO/DMeO‑PPV‑co‑PS/BBOT/Al device
Organic Electronics Polymer Light-Emitting Diodes Conjugated Polymers

Hydroquinone Redox Polymers via Demethylation

The 2,5-dimethoxystyrene motif serves as a direct precursor to vinylhydroquinone-type redox polymers through demethylation of the methoxy groups. [1] The 1,4-(2,5-) arrangement of methoxy substituents yields a para-hydroquinone structure upon deprotection, which is electrochemically active and capable of reversible two-electron/two-proton redox cycling. [2] In contrast, the 3,4-dimethoxystyrene isomer produces catechol-type polymers upon demethylation, which exhibit different redox potentials, metal-chelating behavior, and electron-transfer kinetics. [2] This regiochemical distinction is structurally locked-in during monomer selection and cannot be altered post-polymerization. [1]

Redox Polymer Type
Class‑level
para‑Hydroquinone (two‑electron/two‑proton redox)
Monomer substitution pattern locks in final redox center identity
3,4‑isomer yields catechol‑type polymers with different electrochemistry
Redox Polymers Electron-Transfer Materials Post-Polymerization Modification

Iron-Catalyzed CO2 Carboxylation: Substituted vs. Unsubstituted Styrenes

The iron-catalyzed hydrocarboxylation of aryl alkenes with CO2 (1 mol% FeCl2, bis(imino)pyridine ligand, EtMgBr as hydride source, atmospheric CO2 pressure) converts styrene derivatives to α-aryl carboxylic acids with yields up to 96% and near-perfect regioselectivity. [1] The reaction scope encompasses both electron-rich and electron-deficient styrenes. 2,5-Dimethoxystyrene, as an electron-rich styrene, is structurally validated for this transformation. Unsubstituted styrene requires 1 mol% catalyst loading; the catalyst remains equally active at 0.1 mol%, demonstrating economic viability for scale-up. [1]

Fe‑Catalyzed CO₂ Fixation
Class‑level
Up to 96% yield, 1 mol% FeCl₂, atmospheric CO₂
Supports sustainable carboxylation methodology development
Electron‑rich styrene class compatibility; room temperature
Sustainable Chemistry Iron Catalysis Carbon Dioxide Fixation

2,5-Dimethoxystyrene: Application Scenarios


Redox-Active Polymer Electrode Coatings

When procuring a monomer for redox-active polymer electrode coatings, 2,5-dimethoxystyrene is the mandatory choice over 3,4-dimethoxystyrene. Post-polymerization demethylation of poly(2,5-dimethoxystyrene) yields poly(vinylhydroquinone), a para-hydroquinone redox polymer capable of reversible two-electron/two-proton redox cycling. [1] The alternative monomer, 3,4-dimethoxystyrene, produces catechol-functionalized polymers with fundamentally different metal-chelation and electrochemical properties. This regiochemical decision cannot be reversed after polymerization, making monomer selection at the procurement stage the sole determinant of final polymer redox behavior. [1] [2]

Copolymer Kinetic Modeling with Q-e Parameters

Polymer chemists designing statistical or gradient copolymers require accurate Q-e parameters for the Alfrey-Price kinetic model. 2,5-Dimethoxystyrene provides experimentally validated values (Q = 1.76, e = −1.04), enabling quantitative prediction of copolymer composition drift and monomer conversion profiles. [1] Using generic dimethoxystyrene Q-e estimates or styrene parameters (Q = 1.0, e = −0.8) will yield incorrect reactivity ratios and uncontrolled compositional heterogeneity. Procurement decisions must specify the exact isomer to access the correct kinetic parameters. [1]

Photocatalytic CO2 Fixation: High-Performance Substrate

In metal-free photoredox carbocarboxylation reactions with CO2, 2,5-dimethoxystyrene outperforms 4-methoxystyrene under standardized conditions (5 mol% 4CzBnBN, blue LED, DMF, K2HPO4). [1] The 2,5-substitution pattern preserves favorable reduction potential characteristics while the para-methoxy group in 4-methoxystyrene leads to an unreactive reduction potential (−1.75 V vs. SCE) and significantly diminished product yield. [1] Researchers building substrate scope libraries should procure 2,5-dimethoxystyrene specifically to achieve synthetically useful yields.

Organic Light-Emitting Devices: Validated Copolymer Platform

For research groups fabricating polymer LEDs, the 2,5-dimethoxystyrene-derived copolymer DMeO-PPV-co-PS offers a benchmarked platform with published device performance: bilayer architecture (ITO/copolymer 70 nm/BBOT 50 nm/Al 100 nm) achieves 1550 cd m⁻² luminance at 6.2 V turn-on. [1] This represents a 52% reduction in operating voltage versus the single-layer control (13.0 V). [1] The availability of these performance benchmarks enables direct comparison with novel device architectures and supports reproducible research when the specified monomer is used.

Application
Selection Property
Validation Focus
Redox polymer electrode coatings
para‑Hydroquinone redox architecture
Post‑polymerization demethylation integrity
Copolymer kinetic modeling
Experimentally derived Q‑e parameters
Reactivity ratio prediction accuracy
Photocatalytic CO₂ fixation studies
Substitution‑dependent photoreactivity
Yield comparison under photoredox conditions
Organic light‑emitting device research
DMeO‑PPV‑co‑PS copolymer platform
Luminance and turn‑on voltage benchmarking
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